Hydroxystilbamidine

Overview

Description

Hydroxystilbamidine is a hydroxy-4-4’ diamidino stilbene compound, commonly used as diisethionate. It is part of the aromatic diamidine series, which includes other compounds such as pentamidine, propamidine, and stilbamidine. This compound exhibits strong activity against bacteria, protozoa, and fungi. It is clinically used in the treatment of systemic mycosis, North American blastomycosis, visceral leishmaniasis, and in the prophylaxis and treatment of African trypanosomiasis .

Preparation Methods

Hydroxystilbamidine is synthesized through a series of chemical reactions involving the substitution of hydrogen atoms in stilbene with diamidino groups. The synthetic route typically involves the following steps:

Synthesis of Stilbene: The initial step involves the synthesis of stilbene through a Wittig reaction or other suitable methods.

Hydroxylation: The stilbene is then hydroxylated to introduce hydroxyl groups at specific positions.

Amidination: The hydroxylated stilbene undergoes amidination to introduce diamidino groups, resulting in the formation of this compound.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Hydroxystilbamidine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Hydroxystilbamidine has a wide range of scientific research applications:

Chemistry: It is used as a nonintercalative chemical instrument for nucleic acids conformation studies.

Biology: The compound shows affinity for nucleic acids, mainly DNA, and is used to study modifications of the kinetoplast-mitochondrial system in Trypanosoma.

Medicine: Clinically, it is used in the treatment of systemic mycosis, North American blastomycosis, visceral leishmaniasis, and African trypanosomiasis. It is also used in cases of malignancy, such as multiple myeloma.

Industry: This compound is used in the production of fluorescent tracers for staining DNA and RNA, exhibiting distinct fluorescence emission profiles when bound to DNA compared to RNA

Mechanism of Action

Hydroxystilbamidine exerts its effects by binding to extracellular DNA and lysosomes. In Trypanosomes, it shows extensive and selective binding to kinetoplastic DNA, inhibiting cell division and reproduction. In yeast, it binds to extranuclear DNA, causing numerous mutations. The compound is also taken up in lysosomes, leading to an increase in lysosome-like bodies and secretion granules in trypanosomal organisms .

Comparison with Similar Compounds

Hydroxystilbamidine is part of the aromatic diamidine series, which includes similar compounds such as:

- Pentamidine

- Propamidine

- Stilbamidine

- Berenil

- Dithis compound

- Dimethylstilbamidine

Compared to these compounds, this compound is experimentally and clinically less toxic than stilbamidine. It also shows a unique affinity for nucleic acids, making it a valuable tool for nucleic acids conformation studies .

Biological Activity

Hydroxystilbamidine, a member of the stilbamidine class of compounds, has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and antiviral research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

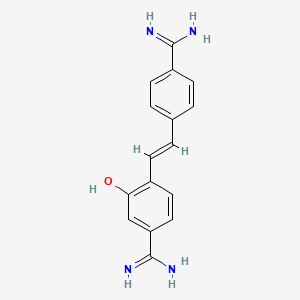

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes two aromatic rings connected by an amidine group. This structure contributes to its ability to interact with nucleic acids and proteins, influencing various biological pathways.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Binding : this compound has been shown to bind non-intercalatively to DNA, which can inhibit DNA replication and transcription processes. This property is crucial for its potential use as an anticancer agent and in treating viral infections .

- Immunosuppression : Research indicates that this compound exhibits immunosuppressive properties by inhibiting the plaque-forming cell response in mice. This effect may have implications for treating autoimmune diseases or in transplant scenarios .

- Antimicrobial Activity : this compound demonstrates significant antimicrobial effects against various pathogens, including fungi and bacteria. Its efficacy against systemic sporotrichosis has been documented in clinical case studies .

Antiviral Efficacy

This compound has been evaluated for its antiviral properties, particularly against RNA viruses. In vitro studies suggest that it may inhibit viral replication through mechanisms similar to those observed with other antiviral agents.

| Virus Type | EC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| SARS-CoV-2 | 3.50 | >100 | >28.57 |

| Influenza A (H1N1) | 5.80 | >100 | >17.24 |

| Influenza B | 3.40 | >100 | >29.41 |

EC50: Effective Concentration for 50% inhibition; CC50: Cytotoxic Concentration for 50% cell viability

These results indicate that this compound possesses a high selectivity index, suggesting it could be a promising candidate for further development as an antiviral agent.

Case Studies

A notable case study involved a 70-year-old male patient with systemic sporotrichosis who was treated with this compound. The treatment led to significant improvement in his condition, demonstrating the compound's potential as an effective therapeutic agent in severe fungal infections .

Toxicological Profile

While this compound exhibits promising biological activity, its toxicity profile must be carefully considered. Studies have reported various side effects associated with its use, including potential nephrotoxicity and hematological effects. Monitoring plasma levels during treatment is recommended to mitigate adverse effects .

Properties

IUPAC Name |

4-[(E)-2-(4-carbamimidoylphenyl)ethenyl]-3-hydroxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O/c17-15(18)12-5-2-10(3-6-12)1-4-11-7-8-13(16(19)20)9-14(11)21/h1-9,21H,(H3,17,18)(H3,19,20)/b4-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUESWZZJYCLFNL-DAFODLJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=C(C=C(C=C2)C(=N)N)O)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=C(C=C(C=C2)C(=N)N)O)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80873552 | |

| Record name | 4-[(E)-2-(4-Carbamimidoylphenyl)ethenyl]-3-hydroxybenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Hydroxystilbamidine isethionate (HSB) acts on extracellular DNA and lysosomes. In Trypanosomes there is extensive and selective binding of HSB to the kinetoplastic DNA. This inhibits cell division and reproduction. In yeast there is evidence of binding to extranuclear DNA causing numerous mutations. HSB is also taken up in the lysosomes and leads to a significant increase in the number of lysosome-like bodies and secretion granules in trypanosomal organisms. HSB may also stabilize lysosomal membranes. HSB has also been found to bind RNA and is a powerful inhibitor of cellular ribonucleases. | |

| Record name | Hydroxystilbamidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14753 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

495-99-8, 1071752-67-4 | |

| Record name | Hydroxystilbamidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14753 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-[(E)-2-(4-Carbamimidoylphenyl)ethenyl]-3-hydroxybenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYSTILBAMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39J262E49W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.